2-((2,3-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide, with the Chemical Abstracts Service (CAS) number 1046269-91-3, is a chemical compound that belongs to the class of amides. This compound is characterized by its unique structure, which incorporates a dimethylphenyl group and a methylcarbamoyl moiety. It has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology.
2-((2,3-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide is classified as an organic compound, specifically an amide, which is derived from carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. This classification places it within a broader category of compounds known for their biological activity and utility in pharmaceuticals.
The synthesis of 2-((2,3-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide typically involves multi-step organic reactions. Key methods include:
The synthesis may require specific conditions such as controlled temperature and inert atmospheres to prevent oxidation or hydrolysis of sensitive intermediates. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are used to confirm the structure and purity of the synthesized compound .
The molecular formula of 2-((2,3-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide is C13H19N3O2, indicating a well-defined arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The structure can be visualized using:
CC(C(=O)N(C)N(c1cc(C)cc(c1C)C))C(=O)NInChI=1S/C13H19N3O2/c1-8(2)11-9(3)6-10(4)12(11)15-13(16)14-5/h6-8H,1-5H3,(H,15,16)(H2,14,15)The molecular weight is approximately 249.31 g/mol . The compound exhibits specific geometrical features due to steric hindrance from the dimethyl groups attached to the phenyl ring.
2-((2,3-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide can participate in various chemical reactions typical for amides:
The stability of this compound under various reaction conditions makes it suitable for further derivatization in synthetic organic chemistry.
Preliminary studies suggest potential applications in analgesic or anti-inflammatory processes due to its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs). Further research is necessary to elucidate its precise mechanisms at the molecular level.
Relevant analytical data such as melting point and boiling point are essential for characterizing this compound but are not universally reported in available literature .
2-((2,3-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide has potential applications in:
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5